Ethyl 3-amino-3-cyclopropylpropanoate
Description
Properties
IUPAC Name |
ethyl 3-amino-3-cyclopropylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARPOOYXGSBFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Ethyl 3-amino-3-cyclopropylpropanoate
General Synthetic Strategy
The preparation of this compound typically involves the esterification of the corresponding amino acid, 3-amino-3-cyclopropylpropanoic acid, with ethanol under acidic catalysis. This esterification is a classical method to obtain ethyl esters from amino acids, often utilizing strong acids such as sulfuric acid or hydrochloric acid as catalysts under reflux conditions.
Detailed Synthetic Routes and Reaction Conditions
Esterification of 3-Amino-3-cyclopropylpropanoic Acid
- Starting Materials : 3-amino-3-cyclopropylpropanoic acid and absolute ethanol.
- Catalyst : Concentrated sulfuric acid or hydrochloric acid.
- Reaction Conditions : Reflux under anhydrous conditions, typically at 70–80°C.
- Procedure : The amino acid is dissolved in ethanol, acid catalyst is added, and the mixture is heated under reflux. The reaction proceeds via nucleophilic attack of ethanol on the carboxylic acid, forming the ethyl ester and water.
- Workup : After completion, the reaction mixture is neutralized (e.g., with sodium bicarbonate), and the ester is isolated by extraction and purified by recrystallization or distillation.
This method is supported by analogous syntheses of related compounds such as ethyl 2-amino-3-cyclobutylpropanoate, where esterification under acidic reflux is standard practice.
Alternative Approaches Using Amide Intermediates and Catalytic Hydrogenation
The preparation of cyclopropyl-substituted amino acid derivatives has also been reported via multi-step sequences involving amide formation and catalytic hydrogenation:
- Step 1 : Formation of a dibenzyl-protected amide intermediate from the corresponding amino acid or amino acid derivative.
- Step 2 : Hydrolysis under basic conditions (e.g., sodium hydroxide in methanol) at low temperature (0–5°C), gradually warming to room temperature over 16–24 hours.
- Step 3 : Catalytic hydrogenation using palladium catalysts (palladium on carbon or palladium hydroxide) under hydrogen pressure (40–60 psi) to remove protecting groups and yield the free amino ester or amide.
This approach is described in patent literature for related cyclopropyl amino acid derivatives, indicating the utility of protecting group strategies and catalytic hydrogenation for obtaining the free amino ester.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Esterification | 3-amino-3-cyclopropylpropanoic acid, ethanol, H2SO4 | Reflux 70–80°C | 4–8 hours | Acid-catalyzed esterification |
| 2 | Hydrolysis | NaOH (aq), methanol or THF | 0–5°C initially, then 25–30°C | 16–24 hours | Hydrolysis of protected intermediates |
| 3 | Catalytic Hydrogenation | Pd/C or Pd(OH)2 catalyst, H2 gas (40–60 psi) | Room temperature | Several hours | Removal of protecting groups to free amine |
Analytical and Purification Techniques
- Isolation : Conventional isolation by filtration to remove catalysts, followed by solvent removal under reduced pressure.
- Purification : Recrystallization from ethanol/water mixtures or chromatographic methods.
- Characterization : Nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-cyclopropylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl 3-amino-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Ester Group Variations
Key Differences :
Substituent Variations
Key Differences :
- Cyclopropyl vs. Phenyl : Cyclopropane’s ring strain increases reactivity, while phenyl groups enhance lipophilicity for blood-brain barrier penetration .
- Pyridinyl : Introduces hydrogen-bonding capability, improving target selectivity in kinase inhibitors .
- Trifluoropropyl : Fluorine atoms enhance metabolic stability and binding to hydrophobic pockets .
Functional Group Variations
Key Differences :
Enantiomeric Purity
Commercial Availability
- 3-CPA Esters: Available as enantiomerically pure HCl salts (e.g., Ethyl (R)-3-amino-3-cyclopropylpropanoate hydrochloride) at premium pricing (€728–2,047/50–500 mg) .
- Pyridinyl Analogs: Sold as research-grade products (e.g., Ethyl (S)-3-amino-3-(pyridin-3-yl)propanoate) at ~€746/50 mg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
